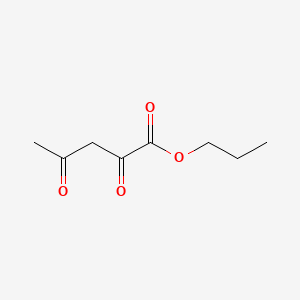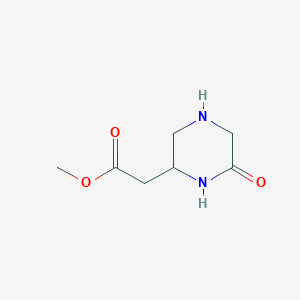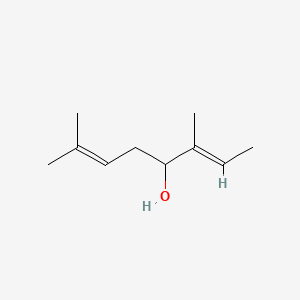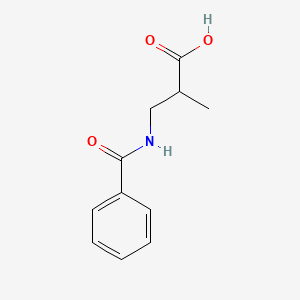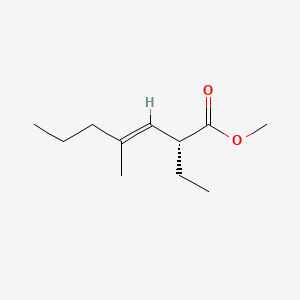
3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester is an organic compound with the molecular formula C11H20O2. It is a methyl ester derivative of 3-heptenoic acid, characterized by the presence of an ethyl and a methyl group on the heptenoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester typically involves the esterification of 3-heptenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction can be represented as follows:
3-Heptenoic acid+MethanolAcid Catalyst3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process. Additionally, the reaction can be carried out under reduced pressure to facilitate the removal of water and drive the equilibrium towards ester formation.
Analyse Chemischer Reaktionen
Types of Reactions
3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to form the corresponding carboxylic acid and methanol. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanoic acid, 2-methyl-, methyl ester: Similar in structure but lacks the ethyl group.
4-Heptenoic acid, ethyl ester: Similar in structure but has an ethyl ester group instead of a methyl ester group.
Uniqueness
3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester is unique due to the presence of both an ethyl and a methyl group on the heptenoic acid chain. This structural feature can influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
7037-13-0 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
methyl (E,2R)-2-ethyl-4-methylhept-3-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-7-9(3)8-10(6-2)11(12)13-4/h8,10H,5-7H2,1-4H3/b9-8+/t10-/m1/s1 |
InChI-Schlüssel |
PRLUVOLIWGMYOV-AAXQSMANSA-N |
Isomerische SMILES |
CCC/C(=C/[C@@H](CC)C(=O)OC)/C |
Kanonische SMILES |
CCCC(=CC(CC)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


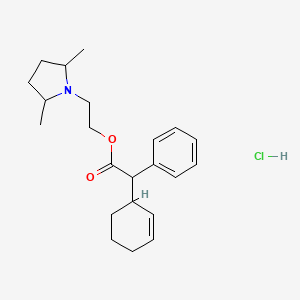
![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)
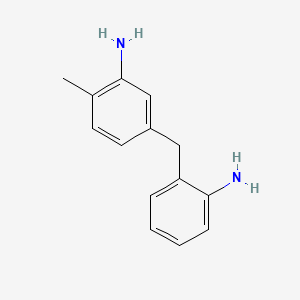
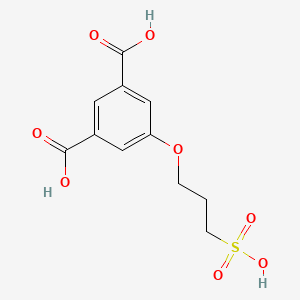
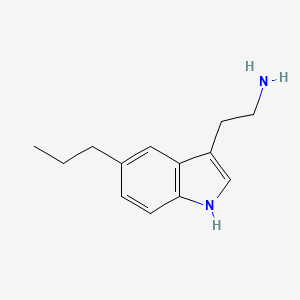
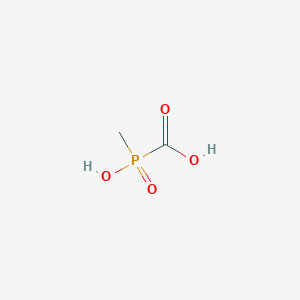
![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
